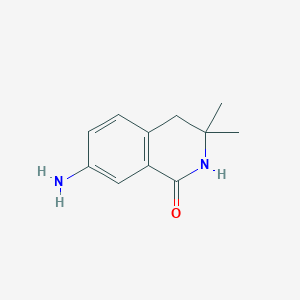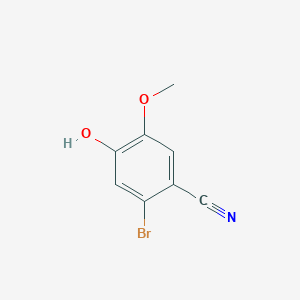![molecular formula C18H22N2O5S B2541048 3-(2-(3-(ciclohexilsulfonil)azetidin-1-il)-2-oxoethyl)benzo[d]oxazol-2(3H)-ona CAS No. 1797017-53-8](/img/structure/B2541048.png)
3-(2-(3-(ciclohexilsulfonil)azetidin-1-il)-2-oxoethyl)benzo[d]oxazol-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one" is a complex molecule that likely involves multiple functional groups and a heterocyclic structure. The name suggests the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a cyclohexylsulfonyl group. Additionally, the molecule contains a benzo[d]oxazol-2(3H)-one moiety, indicating a fused benzene and oxazole ring system with a ketone functionality.
Synthesis Analysis
The synthesis of such a molecule could potentially involve a three-component cycloaddition reaction, as described in the first paper . This method involves the cycloaddition of oxa(aza)bicyclic alkenes with NaN3 and arylsulfonyl chlorides to form aziridine products. The yields are good, and the reaction conditions are mild and metal-free. Although the exact synthesis of the compound is not detailed, the methodology could be adapted for the synthesis of the azetidine ring in the target molecule.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature several distinct regions based on the functional groups and rings present. The azetidine ring provides a strained, reactive site, while the cyclohexylsulfonyl group adds steric bulk and potential for further chemical modification. The benzo[d]oxazol-2(3H)-one portion of the molecule contributes to the aromatic character and could influence the electronic properties of the compound.
Chemical Reactions Analysis
The compound's reactivity would likely be influenced by the presence of the azetidine ring and the ketone functionality. Azetidines are known to participate in various ring-opening reactions due to the strain in the four-membered ring. The ketone could be involved in nucleophilic addition reactions or serve as a site for further functionalization. The second paper describes a [3 + 2] cycloaddition reaction with azaoxyallyl cations and aldehydes to form oxazolidin-4-ones, which could be relevant for modifying the oxazole portion of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple rings and functional groups suggests that the compound could exhibit a range of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, affecting its solubility and melting point. The steric bulk provided by the cyclohexylsulfonyl group could impact the compound's overall shape and reactivity, while the aromatic system may contribute to its UV-Vis absorption properties.
Aplicaciones Científicas De Investigación
- El compuesto único de benzodiazepina lo convierte en un candidato prometedor para el desarrollo de fármacos. Los investigadores exploran su potencial como antagonista del receptor de colecistoquinina-A (CCK-A), que desempeña un papel en los procesos gastrointestinales, la contracción de la vesícula biliar y la motilidad intestinal .
- Los investigadores estudian sus efectos en los subtipos de receptores centrales (CCK-B) y periféricos (CCK-A) para comprender su potencial como neuromodulador .
- Las benzodiazepinas han mostrado actividad antimicrobiana. Investigar los efectos de este compuesto contra bacterias y hongos podría revelar nuevas opciones terapéuticas .
Química Medicinal y Desarrollo de Fármacos
Neuromodulación y Neurotransmisión
Propiedades Antimicrobianas y Antifúngicas
Imagen Molecular y Radioquímica
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available literature. It is intended for research use only and not for human or veterinary use.
Direcciones Futuras
The development of this compound as a potent and selective small-molecule inhibitor of CDYL provides a new chemical tool to intervene in the dynamic nature of bio-macromolecules involved in the epigenetic mechanism . It has been shown to promote the development and branching of neurodendrites by inhibiting CDYL in hippocampal and cortical cultured neurons . This suggests potential applications in the study of neuronal development and function.
Propiedades
IUPAC Name |
3-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c21-17(12-20-15-8-4-5-9-16(15)25-18(20)22)19-10-14(11-19)26(23,24)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSIURZKPKZVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540975.png)
![5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2540976.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)
![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)